Perfluoroheptanoic acid

Overview

Description

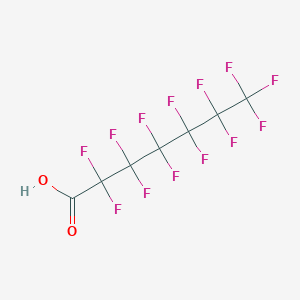

Perfluoroheptanoic acid (PFHpA; C7HF13O2) is a seven-carbon perfluorinated carboxylic acid (PFCA) with a molecular weight of 364.06 g/mol . It is structurally characterized by a fully fluorinated carbon chain terminated by a carboxylic acid group. PFHpA shares physicochemical properties typical of per- and polyfluoroalkyl substances (PFAS), including high thermal and chemical stability, surfactant behavior, and resistance to environmental degradation . It is used in industrial applications such as firefighting foams, coatings, and polymer production .

PFHpA has been detected globally in environmental matrices, including groundwater, surface water, and soil, albeit at lower concentrations compared to longer-chain PFCAs like perfluorooctanoic acid (PFOA; C8) and perfluorononanoic acid (PFNA; C9) . Its presence in human serum and association with health endpoints, such as altered thyroid hormone transport and cardiovascular effects, have raised regulatory concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptanoic acid can be synthesized through the oxidation of dodecafluoroheptanol to obtain dodecafluoroheptanoic acid. This intermediate is then reacted with thionyl chloride to produce dodecafluoroheptanoyl chloride, which is subsequently fluorinated to yield perfluoroheptanoyl fluoride. Finally, hydrolysis of this compound results in this compound .

Industrial Production Methods: The industrial production of this compound often involves electrofluorination methods. these methods have drawbacks such as low yield and high energy consumption. Recent advancements have focused on more efficient and environmentally friendly methods, such as the oxidation of dodecafluoroheptanol .

Chemical Reactions Analysis

Types of Reactions: Perfluoroheptanoic acid undergoes various chemical reactions, including:

Oxidation: It can be degraded by electron beam irradiation, leading to defluorination and decarboxylation.

Substitution: It can participate in fluoroalkylation reactions with aromatic compounds using nickel/silicon dioxide nanocatalysts.

Common Reagents and Conditions:

Major Products:

Oxidation: Defluorinated and decarboxylated products.

Substitution: Fluoroalkylated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

PFHpA is characterized by a chain of seven carbon atoms fully fluorinated, resulting in a highly stable compound. Its molecular formula is with a molecular weight of 375.85 g/mol. The stability of PFHpA contributes to its persistence in the environment, raising concerns about its bioaccumulation and potential health effects.

Industrial Applications

PFHpA is primarily used in the production of fluoropolymers and surfactants, which have applications in:

- Coatings : PFHpA is utilized in water- and oil-repellent coatings for textiles, paper, and other materials.

- Aqueous Film-Forming Foams (AFFF) : It is a component in firefighting foams used to suppress flammable liquid fires.

- Electronics : PFHpA-based compounds are used in the semiconductor industry for their dielectric properties.

Persistence and Bioaccumulation

PFHpA is resistant to environmental degradation, leading to its accumulation in soil and water systems. Studies indicate that PFHpA has lower bioaccumulation potential compared to longer-chain perfluorinated acids like perfluorooctanoic acid (PFOA) but still poses environmental risks due to its persistence .

Toxicological Studies

Research has shown that PFHpA can induce hepatomegaly and alter liver enzyme activity in animal models . Notably, doses as low as 10 mg/kg have been linked to significant biological effects, indicating that even low-level exposure may have health implications.

Epidemiological Studies

Recent studies have evaluated the health risks associated with PFHpA exposure, particularly concerning cancer risks. Evidence suggests possible associations between PFAS exposure (including PFHpA) and increased incidences of kidney and testicular cancers . A nested case-control study within the PLCO Cancer Screening Trial highlighted direct correlations between serum PFAS concentrations and ovarian and endometrial cancers .

Cardiovascular Health

Research indicates that exposure to PFAS compounds, including PFHpA, may be associated with elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is a risk factor for cardiovascular diseases . However, the relationship between PFAS exposure and actual cardiovascular disease incidence remains unclear.

Case Studies

Regulatory Considerations

Due to its environmental persistence and potential health risks, regulatory bodies are increasingly scrutinizing PFHpA. The Australian government has conducted assessments regarding its human health impacts, indicating a need for ongoing monitoring and research .

Mechanism of Action

The mechanism of action of perfluoroheptanoic acid involves its interaction with various molecular targets and pathways:

Defluorination and Decarboxylation: Under electron beam irradiation, this compound undergoes defluorination and decarboxylation, leading to the formation of degradation products.

Environmental Persistence: Its strong carbon-fluorine bonds contribute to its resistance to degradation and bioaccumulation in the environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

PFHpA belongs to the PFCA family, which includes compounds differing in carbon-chain length (C4–C14) and functional groups. Key comparisons include:

| Property | PFHpA (C7) | PFHxA (C6) | PFOA (C8) | PFNA (C9) | PFOS (C8 sulfonate) |

|---|---|---|---|---|---|

| Molecular Formula | C7HF13O2 | C6HF11O2 | C8HF15O2 | C9HF17O2 | C8HF17O3S |

| Molecular Weight (g/mol) | 364.06 | 314.04 | 413.97 | 464.09 | 500.13 |

| Environmental Persistence | Moderate | Lower | High | High | Very High |

| Half-Life in Humans (years) | 0.17 | 0.12 | 2.1–3.8 | 3.0–4.3 | 2.9–5.4 |

| Primary Sources | AFFF degradation, industrial emissions | AFFF degradation, textiles | Industrial production, AFFF | Industrial byproducts | AFFF, metal plating |

Data Sources :

- Chain Length and Persistence : Shorter-chain PFCAs (C6–C7) like PFHpA and PFHxA exhibit shorter environmental and biological half-lives compared to C8–C14 compounds due to faster renal clearance and microbial degradation . For example, PFHpA’s half-life in humans (0.17 years) is significantly shorter than PFOA (2.1–3.8 years) .

- Functional Groups : Sulfonates (e.g., PFOS) are generally more persistent and bioaccumulative than carboxylates (e.g., PFHpA, PFOA) due to stronger protein-binding affinities .

Environmental Occurrence and Transport

PFHpA is less prevalent than PFOA and PFOS but has been detected in diverse environments:

- Water Systems : In the Cape Fear River Basin (USA), PFHpA reached concentrations up to 329 ng/L, exceeding PFOA (287 ng/L) and PFOS (132 ng/L) at some sites . Conversely, in groundwater near Colorado Springs, PFHpA levels were lower than PFOS and PFOA .

- Soil and Sediment : PFHpA was undetected in agricultural soils in Yunnan, China, whereas PFOA and PFOS dominated . However, in fluorine industrial regions, PFHpA ranked among high-risk compounds in sediments due to precursor degradation .

Toxicity and Health Effects

- Thyroid Hormone Disruption : PFHpA binds to transthyretin (TTR), a thyroid hormone transport protein, but with lower potency (12.5–50× weaker) than PFOS and PFOA .

- Cardiovascular Risks: PFHpA exposure correlates with elevated blood pressure in humans, though effects are less pronounced than for PFOS and PFOA .

- Dermal Toxicity : In human skin models, PFHpA induced moderate cytotoxicity compared to longer-chain PFCAs (C9–C11), which caused severe epidermal damage .

Regulatory and Risk Assessment

- However, it lacks the stringent global restrictions imposed on PFOA and PFOS .

- Risk Characterization : PFHpA’s risk quotient (RQ) in aquatic systems is lower than PFOS but higher than PFBS (C4 sulfonate), driven by its moderate persistence and toxicity .

Key Research Findings

Degradation Pathways : PFHpA is a degradation product of long-chain PFAS precursors in aqueous film-forming foams (AFFFs), but its yield is lower than PFHxA and PFOA .

Regional Variability : Detection frequencies vary widely; PFHpA dominated in Cape Fear River (USA) but was absent in Yunnan agricultural soils, highlighting source-dependent distribution .

Human Exposure : Serum PFHpA levels are 1–2 orders of magnitude lower than PFOA/PFOS, aligning with its shorter half-life .

Biological Activity

Perfluoroheptanoic acid (PFHpA) is a member of the perfluoroalkyl carboxylic acids (PFCAs), which are characterized by a fully fluorinated carbon chain. PFHpA has gained attention due to its widespread environmental presence and potential health impacts. This article reviews the biological activity of PFHpA, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C7F13COOH

- Molecular Weight : 414.07 g/mol

- CAS Number : 375-85-9

PFHpA is structurally similar to other perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), with increasing chain lengths leading to varying biological activities.

Toxicological Effects

Research indicates that PFHpA exhibits various biological activities, particularly concerning liver function and metabolic processes. Key findings include:

- Hepatotoxicity : PFHpA has been shown to induce hepatomegaly (enlarged liver) and increase peroxisomal beta-oxidation in animal models. Studies demonstrate that doses above 50 mg/kg can significantly elevate liver weight relative to body weight in male mice, indicating a dose-dependent response similar to other PFCAs like PFOA .

- Enzyme Induction : In Wistar rats, PFHpA treatment led to increased activity of liver enzymes associated with fatty acid metabolism. Specifically, a study reported significant induction of peroxisomal fatty acyl CoA-oxidase activity at higher doses .

PFHpA's biological effects are primarily mediated through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction leads to alterations in lipid metabolism and potential carcinogenic effects:

- PPAR Activation : Activation of PPARα by PFHpA may result in changes in lipid profiles and liver enzyme activities, which can contribute to metabolic disorders .

- Oxidative Stress : Some studies suggest that exposure to PFHpA may induce oxidative stress responses in cells, further implicating it in liver damage and metabolic dysregulation .

Epidemiological Evidence

Epidemiological studies have linked PFHpA exposure to various health outcomes:

- Cholesterol Levels : Consistent associations have been observed between PFAS exposure, including PFHpA, and elevated levels of low-density lipoprotein (LDL) cholesterol. This elevation is a risk factor for cardiovascular diseases .

- Cancer Risk : There is emerging evidence suggesting an increased incidence of kidney and testicular cancers among populations exposed to PFAS, including PFHpA . However, the relationship remains complex and requires further investigation.

Case Studies

- Animal Studies : In a study involving Fischer-344 rats, no significant increase in hepatic enzyme activity was observed at doses up to 150 mg/kg of PFHpA, indicating variability in response based on species and exposure duration .

- Human Exposure Assessments : A review highlighted the presence of PFHpA in drinking water sources across various regions, raising concerns about chronic exposure and its potential health implications .

Summary of Key Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting PFHpA in environmental samples?

- Methodological Answer : PFHpA detection in water and soil requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. Key improvements include optimizing sample preparation (e.g., solid-phase extraction) and minimizing matrix interference by using surrogate standards. Studies in the Upper Mississippi River Basin demonstrated a limit of quantitation (LOQ) of <10 ng/L for PFHpA, with 69% of samples exceeding LOQ . EPA protocols emphasize method validation through spike-recovery experiments and interlaboratory comparisons to ensure reproducibility .

Q. What are the primary sources of PFHpA contamination in aquatic ecosystems?

- Methodological Answer : PFHpA enters waterways via industrial discharges, wastewater treatment plant (WWTP) biosolids, and atmospheric deposition. A 2011 study in Decatur, Alabama, linked PFHpA contamination (up to 0.17 water/soil concentration ratio) to agricultural fields amended with PFAS-laden biosolids . Researchers should prioritize sampling near fluorochemical facilities, WWTPs, and agricultural zones to map point sources. EPA guidelines recommend using geographic information systems (GIS) to correlate contamination hotspots with land-use data .

Q. What toxicity endpoints are established for PFHpA in animal models?

- Methodological Answer : Subchronic exposure studies in rodents identify hepatotoxicity (e.g., liver weight increases, peroxisome proliferation) and developmental effects (e.g., reduced pup weight) as critical endpoints. Dose-response relationships should be analyzed using benchmark dose (BMD) modeling, with adjustments for interspecies extrapolation. EPA’s 2024 framework categorizes evidence strength using Hill’s criteria (e.g., consistency, biological plausibility) . Comparative studies show PFHpA’s toxicity potency is lower than PFOA but higher than shorter-chain PFAAs .

Advanced Research Questions

Q. How does PFHpA’s environmental mobility compare to other perfluoroalkyl acids (PFAAs)?

- Methodological Answer : PFHpA exhibits intermediate mobility due to its chain length (C7). Field data from Decatur, Alabama, show water/soil concentration ratios of 0.17 for PFHpA vs. 0.34 for perfluorohexanoic acid (C6) and 0.04 for PFOA (C8) . Researchers should model transport using soil organic carbon-water partitioning coefficients (Koc) and assess groundwater infiltration rates. Advanced studies integrate computational tools like EPI Suite™ to predict fate and transport .

Q. How can contradictory data on PFHpA’s immunotoxicity be resolved?

- Methodological Answer : Discrepancies often arise from variations in exposure duration, model species, and endpoints (e.g., antibody suppression vs. cytokine modulation). Systematic reviews should apply EPA’s evidence integration framework, which evaluates study quality (e.g., blinding, sample size) and ranks findings by reliability . Meta-analyses of cross-species data, adjusted for pharmacokinetic differences, can clarify dose-response relationships .

Q. What methodological challenges arise in extrapolating in vitro PFHpA data to in vivo models?

- Methodological Answer : In vitro assays (e.g., PPARα activation in hepatocytes) often underestimate in vivo effects due to differences in protein binding and metabolic clearance. Researchers should use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and half-life. Co-culture systems (e.g., liver-kidney models) improve translational relevance by simulating organ crosstalk .

Q. How can long-term ecological impacts of PFHpA be assessed in field studies?

- Methodological Answer : Longitudinal monitoring of benthic organisms and bioindicators (e.g., fish liver PFAA accumulation) is critical. A 2010 study in the Upper Mississippi River Basin combined passive samplers with LC-MS/MS to track PFHpA trends over 4 weeks, revealing persistence despite seasonal fluctuations . EPA’s ecological risk assessment (ERA) framework recommends probabilistic modeling to quantify species sensitivity distributions .

Q. What strategies improve the sensitivity of PFHpA detection in human biomonitoring?

- Methodological Answer : High-resolution MS (HRMS) coupled with enzymatic digestion (e.g., for protein-bound PFHpA in serum) enhances sensitivity. Studies should validate methods using NIST reference materials and control for background contamination (e.g., fluoropolymer labware). EPA’s 2016 protocol emphasizes cohort stratification by demographics and exposure pathways (e.g., drinking water vs. dietary intake) .

Q. Methodological Frameworks

Q. How to conduct a systematic review of PFHpA’s health effects?

- Methodological Answer : Follow EPA’s 5-step process: (1) Define inclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro data), (2) Search databases (PubMed, TOXLINE) using CAS-based terms , (3) Extract data using standardized templates (e.g., study design, confounders), (4) Assess bias via OHAT risk-of-bias tool , and (5) Synthesize evidence via weight-of-evidence (WoE) analysis .

Q. What statistical approaches are optimal for analyzing PFHpA’s dose-response relationships?

- Methodological Answer : Use Bayesian hierarchical models to integrate heterogeneous datasets (e.g., epidemiology, toxicology). For non-monotonic responses, apply benchmark dose (BMD) software with model averaging. EPA’s 2024 guidelines recommend reporting uncertainty intervals and conducting sensitivity analyses for covariates (e.g., age, co-exposures) .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13COOH, C7HF13O2 | |

| Record name | PFHpA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037303 | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

175 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.792 g/cu cm at 20 °C/4 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFHpA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Beige crystalline solid, Low melting solid | |

CAS No. |

375-85-9 | |

| Record name | Perfluoroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.